molecular formula C17H11BrO3 B2871424 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione CAS No. 25315-17-7

2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione

Cat. No.: B2871424
CAS No.: 25315-17-7
M. Wt: 343.176
InChI Key: ILBGPAWARQORSX-UHFFFAOYSA-N
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Description

2-[(3-Bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione is a chemical building block belonging to the class of indane-1,3-diones, which are recognized as privileged scaffolds in medicinal chemistry and materials science . This compound is synthesized via a Knoevenagel condensation, a well-established reaction for this class, which functionalizes the active methylene group of the indane-1,3-dione core . The structure incorporates a bromo- and methoxy-substituted phenylmethylene group, making it a valuable intermediate for further synthetic exploration, particularly in the development of more complex molecular architectures such as spiro compounds or structures obtained through multi-component reactions (MCRs) . Indane-1,3-dione derivatives are extensively investigated for their diverse applications. In research settings, they serve as key precursors for the development of compounds with potential bioactivity, including antitumor, antibacterial, and anti-inflammatory properties . Beyond medicinal chemistry, this chemical family is widely used in organic electronics, functioning as electron acceptors in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . The specific substitution pattern on the phenyl ring of this reagent may allow researchers to fine-tune electronic properties and steric profile for targeted applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO3/c1-21-15-7-6-10(9-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBGPAWARQORSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione is a compound that has garnered interest due to its potential biological activities. This compound features a complex structure with a bromo and methoxy substituent on the phenyl ring, which influences its reactivity and biological properties. The indene-1,3-dione core is known for its versatility in medicinal chemistry, leading to various applications ranging from antibacterial to anticancer activities.

The chemical formula for this compound is C17H11BrO3C_{17}H_{11}BrO_{3} with a molecular weight of 353.17 g/mol. The presence of the bromo and methoxy groups creates an electrophilic character that enhances its reactivity in biological systems.

Biological Activities

Research indicates that derivatives of indene-1,3-dione, including 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione, exhibit a variety of biological activities:

  • Antibacterial Activity : Studies have shown that compounds related to indene-1,3-dione possess significant antibacterial properties. For instance, derivatives have been reported to show activity against resistant strains of bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin . This suggests a unique mechanism of action that may help overcome antibiotic resistance.
  • Antitumor Activity : Compounds in the indene series have been investigated for their potential anticancer effects. The structural modifications introduced by the bromo and methoxy groups may enhance their ability to inhibit tumor cell proliferation .

The mechanisms by which 2-[(3-bromo-4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione exerts its biological effects are still under investigation. Preliminary studies suggest that its electrophilic nature allows it to interact with various biological targets, potentially leading to the disruption of cellular processes in bacteria and cancer cells alike.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Studies : A series of compounds containing brominated indole structures demonstrated potent antibacterial activity against resistant strains. The structure-activity relationship (SAR) indicated that certain substitutions significantly enhance antibacterial efficacy .
  • Anticancer Research : Research into indene derivatives has shown promise in inhibiting cancer cell lines. For example, compounds with similar structural motifs have been found to induce apoptosis in various cancer cell types through mechanisms involving oxidative stress and modulation of apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against resistant Staphylococcus aureus
AntitumorInduces apoptosis in cancer cell lines
MechanismPotential disruption of cellular processes

Comparison with Similar Compounds

Key Differences :

  • The bromine atom in the target compound may necessitate longer reaction times or elevated temperatures due to steric and electronic effects compared to chloro or methoxy derivatives.
  • Yields for brominated derivatives are generally lower (e.g., 44–51% for indole-substituted analogues ) compared to non-halogenated compounds.

Physicochemical Properties

Structural and Spectral Characteristics

Substituents significantly alter molecular properties:

Compound Name Substituents Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 3-Bromo-4-methoxyphenyl Not Reported Expected: ~1710 (C=O) Aromatic H: ~7.5–8.5; Br-C: ~110
(Z)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene) 3,5-di-tert-butyl-4-hydroxy 98–100 3350 (OH), 1710 (C=O) tert-butyl: 1.4 (s); aromatic: 7.2–7.8
2-(4-Chlorobenzylidene) 4-Chlorophenyl Not Reported ~1710 (C=O) Chloroaromatic: ~7.4–7.8
2-(9H-xanthen-9-yl) Xanthenyl Not Reported Not Reported Inhibitory effect: 48.49% (pollen assay)

Key Observations :

  • Methoxy groups enhance solubility in organic solvents, as seen in 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione (CAS 117-37-3) .

Computational Predictions

  • Lipinski’s Rule : Analogue (Z)-2-(3,5-di-tert-butyl-2-hydroxybenzylidene)-1H-indene-1,3(2H)-dione complies with Lipinski’s criteria (molecular weight <500, LogP <5), suggesting oral bioavailability . The target compound’s bromine may increase molecular weight (~370–380 g/mol) but retain drug-likeness.
  • RM Values : Hydrophobic substituents (e.g., tert-butyl) reduce RM values, while polar groups (e.g., methoxy) increase them .

Enzymatic Inhibition and Antioxidant Effects

  • Indole-Substituted Analogues : (Z)-2-((1H-indol-5-yl)methylene)-1H-indene-1,3(2H)-dione (Compound 11) showed moderate antioxidant activity in DPPH assays, attributed to the indole moiety’s radical-scavenging ability .

Target Compound’s Potential: The bromine atom may enhance electrophilicity, improving interactions with enzymatic targets, though specific studies are lacking.

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